4-Methoxy-2,3-dinitroaniline
Overview
Description
4-Methoxy-2,3-dinitroaniline is an organic compound with the molecular formula C7H7N3O5. It is a derivative of aniline, characterized by the presence of methoxy and dinitro functional groups attached to the benzene ring. This compound is known for its applications in various fields, including chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,3-dinitroaniline typically involves the nitration of 4-methoxyaniline. The process begins with the diazotization of 4-methoxyaniline, followed by nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 2 and 3 positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves stringent safety measures due to the handling of strong acids and the exothermic nature of the nitration reaction.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2,3-dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 4-Methoxy-2,3-diaminoaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives.
Scientific Research Applications
4-Methoxy-2,3-dinitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Materials Science: The compound is studied for its potential use in the development of nonlinear optical materials due to its electronic properties.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive molecules and its interactions with biological systems.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-Methoxy-2,3-dinitroaniline involves its interaction with molecular targets through its nitro and methoxy groups. The nitro groups can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, making the compound a subject of interest in medicinal chemistry.
Comparison with Similar Compounds
4-Methoxy-2-nitroaniline: Lacks one nitro group compared to 4-Methoxy-2,3-dinitroaniline.
2,4-Dinitroaniline: Has nitro groups at different positions on the benzene ring.
4-Nitroaniline: Contains only one nitro group and lacks the methoxy group.
Uniqueness: this compound is unique due to the specific positioning of its functional groups, which imparts distinct electronic and chemical properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity.
Properties
IUPAC Name |
4-methoxy-2,3-dinitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O5/c1-15-5-3-2-4(8)6(9(11)12)7(5)10(13)14/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIFNGUMEDQAHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70970049 | |
Record name | 4-Methoxy-2,3-dinitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70970049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5473-00-7 | |
Record name | MLS002639285 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29553 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methoxy-2,3-dinitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70970049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-METHOXY-2,3-DINITROANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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